![molecular formula C22H30O2S2 B3131871 4,8-dihexoxythieno[2,3-f][1]benzothiole CAS No. 359017-55-3](/img/structure/B3131871.png)
4,8-dihexoxythieno[2,3-f][1]benzothiole
Overview
Description
4,8-Dihexoxythieno2,3-fbenzothiole is a heterocyclic compound with the molecular formula C22H30O2S2 and a molecular weight of 390.602 g/mol . This compound is known for its unique structure, which includes a thieno2,3-fbenzothiole core substituted with two hexyloxy groups at the 4 and 8 positions. It is commonly used in organic electronics and materials science due to its interesting electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-dihexoxythieno2,3-fbenzothiole typically involves the following steps:
- Formation of the Thieno2,3-fbenzothiole Core: This is achieved through a series of cyclization reactions starting from suitable precursors such as 2-bromo-3-hexylthiophene.
- Substitution with Hexyloxy Groups: The introduction of hexyloxy groups at the 4 and 8 positions is usually carried out via nucleophilic substitution reactions using hexyloxy halides under basic conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dihexoxythieno2,3-fbenzothiole undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents at the hexyloxy positions.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Hexyloxy halides, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hexyloxy positions .
Scientific Research Applications
4,8-Dihexoxythieno2,3-fbenzothiole has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
- Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent.
- Industry: It is used in the development of organic electronic devices, such as organic photovoltaics and field-effect transistors .
Mechanism of Action
The mechanism of action of 4,8-dihexoxythieno2,3-fbenzothiole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which it is incorporated, making it useful in organic electronics .
Comparison with Similar Compounds
- 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene
- 4,8-Di(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene
Comparison: 4,8-Dihexoxythieno2,3-fbenzothiole is unique due to its thieno2,3-fbenzothiole core, which imparts distinct electronic properties compared to similar compounds like 4,8-bis(hexyloxy)benzo[1,2-b:4,5-b’]dithiophene. The presence of sulfur atoms in the thieno2,3-fbenzothiole core enhances its electron-donating ability, making it more suitable for applications in organic electronics .
Biological Activity
Overview of 4,8-Dihexoxythieno[2,3-f]benzothiole
4,8-dihexoxythieno[2,3-f]benzothiole is characterized by its unique structure that includes a thieno[2,3-f]benzothiole core and hexoxy substituents at the 4 and 8 positions. This structural configuration is believed to influence its biological properties significantly.
Property | Value |
---|---|
Molecular Formula | CHOS |
Molecular Weight | 226.34 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of 4,8-dihexoxythieno[2,3-f]benzothiole can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help in mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.
- Enzyme Inhibition : It has been noted to interact with specific enzymes involved in metabolic pathways, potentially altering their activity.
Case Studies and Research Findings
-
Antioxidant Study :
- A study conducted on various thieno[2,3-f]benzothiole derivatives indicated that compounds with hexoxy groups demonstrated enhanced radical scavenging activity compared to their non-substituted counterparts. This suggests that the hexoxy substituents may play a crucial role in enhancing antioxidant capacity.
-
Antimicrobial Activity :
- In vitro tests showed that 4,8-dihexoxythieno[2,3-f]benzothiole exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating potential for development as a new antimicrobial agent.
-
Enzyme Interaction :
- Research focusing on enzyme inhibition revealed that this compound could inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This interaction highlights its potential implications in pharmacology and toxicology.
Comparative Analysis
To understand the uniqueness of 4,8-dihexoxythieno[2,3-f]benzothiole compared to similar compounds, a comparative analysis was conducted:
Compound | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
---|---|---|---|
4,8-Dihexoxythieno[2,3-f]benzothiole | High | Moderate | Yes |
Thieno[2,3-f]benzothiole | Moderate | Low | No |
Benzothiazole derivatives | Low | High | Yes |
Properties
IUPAC Name |
4,8-dihexoxythieno[2,3-f][1]benzothiole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S2/c1-3-5-7-9-13-23-19-17-11-15-26-22(17)20(18-12-16-25-21(18)19)24-14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKCXFXVXJKVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C2C=CSC2=C(C3=C1SC=C3)OCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719271 | |
Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359017-55-3 | |
Record name | 4,8-Bis(hexyloxy)benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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